2-(4-氯苯基)乙硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

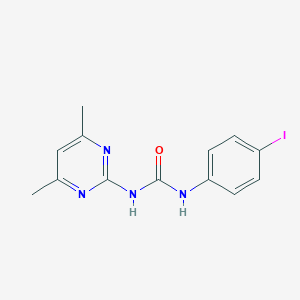

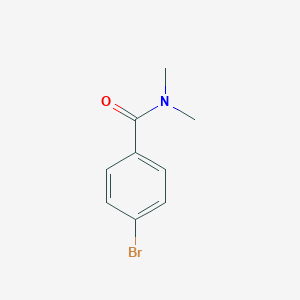

The compound "2-(4-Chlorophenyl)ethanethioamide" is a thioamide derivative, which is a class of compounds characterized by the presence of a sulfur atom double-bonded to a nitrogen atom within an amide group. Thioamides are known for their unique chemical and physical properties and have been the subject of various studies due to their potential applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of compounds related to "2-(4-Chlorophenyl)ethanethioamide" involves various organic synthesis techniques. For instance, the synthesis of dendritic polyamides, which are closely related to thioamide compounds, can be achieved through a one-pot synthesis method using a condensing agent such as diphenyl(2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate (DBOP) in a solvent like N-methyl-2-pyrrolidinone (NMP) . This method allows for the creation of complex molecules with a narrow molecular weight distribution and a high degree of branching, which is significant for the development of advanced polymeric materials.

Molecular Structure Analysis

The molecular structure of thioamide derivatives can be determined using various spectroscopic techniques, including X-ray diffraction, IR, NMR, and UV-Vis spectra . These techniques provide detailed information about the geometry, vibrational frequencies, and chemical shifts of the molecules. For example, the crystal structure of a thioamide derivative was solved by direct methods and refined to a high degree of accuracy, revealing the Z-conformation of the thioamide moiety and a high rotational barrier of the C-N bond . Such detailed structural analysis is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Thioamide derivatives can participate in various chemical reactions due to their functional groups. The presence of the thioamide group can influence the reactivity of the compound, potentially leading to the formation of hydrogen-bonded chains or three-dimensional frameworks in the solid state . These interactions can significantly affect the physical properties of the material, such as solubility and crystallinity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thioamide derivatives are influenced by their molecular structure. For instance, polyamides derived from monomers containing thioether units exhibit good optical properties, high refractive indices, and low birefringences . They also demonstrate improved solubility in polar aprotic solvents and can form tough films with significant tensile strength and storage modulus . Additionally, the intramolecular hydrogen bonds present in some thioamide derivatives can stabilize their structures and affect their solubility and melting points .

科学研究应用

1. 环境应用

2-(4-氯苯基)乙硫酰胺及相关化合物已被研究用于其在环境科学中的潜在应用。掺杂相关氯苯基化合物的TiO2纳米管已经显示出作为固相萃取吸附剂在环境水样中富集痕量污染物的显著潜力(Zhou et al., 2007)。同样,使用掺铜二氧化钛和其他纳米材料已经研究了氯酚类化合物的降解,这些化合物是广泛存在的污染物,表明了在水净化和环境修复中的潜在应用(Lin et al., 2018)。

2. 光催化和化学合成

该化合物及其衍生物已被探索用于光催化和化学合成中的作用。例如,已对2-(4-氯苯基)-1-(2,4-二羟基苯基)乙酮与N,N-二甲基甲酰胺二甲基缩醛的缩合进行了研究,导致新异环化合物和异黄酮的产生,展示了该化合物在有机合成和化学工程中的实用性(Moskvina et al., 2015)。

3. 光谱和结构分析

对2-(4-氯苯基)乙硫酰胺衍生物的光谱和结构分析进行了重要研究。涉及X射线衍射、傅里叶变换红外光谱、傅里叶变换拉曼光谱和核磁共振的研究为这些化合物的分子结构、构象和振动频率提供了详细见解(Prasanth et al., 2015)。这些分析对于理解该化合物的物理和化学性质至关重要,为其在各种科学领域的应用铺平了道路。

4. 催化和环境修复

研究还集中在2-(4-氯苯基)乙硫酰胺衍生物在催化和环境修复中的应用。研究揭示了这些化合物在催化脱氯污染物中的潜力,突出了它们在环境清理工作中的相关性(Calvo et al., 2004)。此外,基于这些化合物的新型催化剂系统的开发用于降解4-氯酚等污染物表明了它们在高级氧化过程中的潜力(Jin et al., 2018)。

安全和危害

属性

IUPAC Name |

2-(4-chlorophenyl)ethanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNS/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCDYIRWTPEABF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=S)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370521 |

Source

|

| Record name | 2-(4-chlorophenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)ethanethioamide | |

CAS RN |

17518-48-8 |

Source

|

| Record name | 2-(4-chlorophenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)ethanethioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)

![1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one](/img/structure/B97623.png)

![Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide](/img/structure/B97629.png)